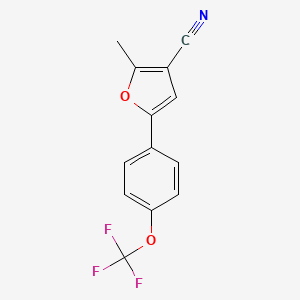

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile

Description

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile is a furan-based carbonitrile derivative featuring a methyl group at the 2-position of the furan ring and a 4-trifluoromethoxy-phenyl substituent at the 5-position.

Properties

IUPAC Name |

2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)19-13(14,15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJSORNFIFWGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the trifluoromethoxy-phenyl group: This step often involves the use of trifluoromethoxybenzene derivatives and coupling reactions such as Suzuki or Heck coupling.

Addition of the carbonitrile group: This can be done through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carbonitrile group can be reduced to form amines or other reduced products.

Substitution: The trifluoromethoxy-phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile exhibit significant anticancer properties. The trifluoromethoxy substitution enhances the compound's ability to inhibit tumor growth by interacting with specific cellular pathways involved in cancer proliferation. For instance, research involving related furan derivatives has shown promising results in targeting cancer cell lines, suggesting that this compound may also possess similar activities.

Neuroprotective Effects

There is emerging evidence that compounds with furan structures can exhibit neuroprotective effects. Preliminary studies suggest that this compound may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Material Science

Polymer Additives

The unique chemical structure of this compound makes it suitable for use as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them more resilient under various environmental conditions.

Fluorescent Materials

Research has also explored the use of this compound in the development of fluorescent materials. Its ability to emit light upon excitation can be harnessed in applications ranging from sensors to bioimaging, where precise detection of biological markers is essential.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibitory effects on tumor growth |

| Neuroprotective agents | Potential reduction of oxidative stress | |

| Material Science | Polymer additives | Improved thermal stability and mechanical strength |

| Fluorescent materials | Effective light emission for bioimaging applications |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of a related furan derivative on breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, providing a basis for further exploration of this compound as an anticancer agent.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, researchers evaluated the protective effects of furan-based compounds against glutamate-induced toxicity in neuronal cultures. Results indicated that these compounds significantly reduced cell death, suggesting a potential role for this compound in neuroprotection.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the furan ring and carbonitrile group contribute to its overall chemical reactivity and stability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile, highlighting substituent variations and their implications:

Key Observations :

Physicochemical Properties

- Solubility: The trifluoromethoxy group’s hydrophobicity likely reduces aqueous solubility compared to amino- or methoxy-substituted analogs, which exhibit moderate solubility in polar solvents .

- Stability : The -OCF₃ group resists metabolic degradation better than -OCH₃ or -CH₃, a trait advantageous in drug design .

Biological Activity

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile (CAS No: 194874-02-7) is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. The compound features a furan ring substituted with a trifluoromethoxy group and a carbonitrile moiety, which are significant for its biological interactions.

Anti-Cancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit notable anti-cancer properties. For instance, derivatives of furan compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity against these cell lines .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Compound A | Hek293 | TBD |

| Compound B | A549 | TBD |

Note: TBD = To Be Determined; data under investigation

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been studied. It has shown moderate inhibitory effects on cholinesterases (AChE and BChE), which are crucial for neurotransmitter regulation. The inhibition profiles indicate that modifications in the phenyl ring significantly affect the inhibitory potency, with electron-withdrawing groups generally enhancing activity .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | TBD |

| Compound C | BChE | TBD |

The mechanisms through which this compound exerts its biological effects are still being elucidated. Molecular docking studies suggest that the trifluoromethoxy group facilitates strong interactions with target enzymes through hydrogen bonding and halogen bonding, potentially leading to enhanced inhibitory activity against cholinesterases and other targets .

Case Studies

- Study on Cholinesterase Inhibition : A recent study evaluated several furan derivatives for their ability to inhibit AChE and BChE. The results indicated that derivatives with halogen substitutions displayed improved inhibition compared to those with alkyl or methoxy groups .

- Cytotoxicity Assessment : In vitro studies involving MCF-7 cell lines showed that certain furan derivatives, including those related to this compound, exhibited significant cytotoxic effects, suggesting potential for development as anti-cancer agents .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile?

Methodological Answer:

- Parameter Variation : Systematically adjust reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C, K₂CO₃). Monitor progress via TLC/HPLC.

- Intermediate Characterization : Isolate and characterize intermediates (e.g., furan precursors) using IR and NMR spectroscopy to identify side reactions .

- Yield Optimization : Employ microwave-assisted synthesis to reduce reaction time and improve yields, as demonstrated for structurally related furan carbonitriles .

Q. How can the structure of this compound be unequivocally confirmed post-synthesis?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in a solvent system (e.g., EtOH/CHCl₃). Refine data using SHELXL for bond-length validation (e.g., C–C single bond ~1.536 Å, C≡N ~1.15 Å) .

- Spectroscopic Cross-Validation : Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions. For example, the nitrile (CN) stretch at ~2198 cm⁻¹ in IR confirms functional group integrity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Dose-Response Studies : Use cell viability assays (MTT/XTT) across concentrations (1–100 µM) to assess cytotoxicity.

- Target Engagement : Screen against enzyme targets (e.g., kinases) via fluorescence polarization or SPR, leveraging structural motifs (e.g., trifluoromethoxy group for hydrophobic interactions) .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound's electronic properties?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Compare calculated vs. experimental bond lengths (e.g., C≡N) to validate models .

- Electrostatic Potential Maps : Identify electrophilic/nucleophilic regions influenced by the trifluoromethoxy group, guiding derivatization strategies .

Q. What challenges arise in resolving crystal packing ambiguities, and how can they be addressed?

Methodological Answer:

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify intermolecular interactions (e.g., C–H···O/N). For example, the trifluoromethoxy group may participate in weak hydrogen bonds affecting lattice stability .

- Twinned Crystals : Use SHELXD for structure solution in cases of twinning or pseudo-symmetry, followed by refinement in SHELXL with TWIN/BASF commands .

Q. How do intermolecular interactions influence the compound’s solid-state properties?

Methodological Answer:

- Crystal Engineering : Analyze packing motifs via Mercury Software. The methyl group at position 2 and trifluoromethoxy-phenyl ring may induce steric effects, altering melting points or solubility .

- Thermal Analysis : Perform DSC/TGA to correlate decomposition temperatures with packing density observed in SC-XRD .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

- Error Source Identification : Check for solvent effects in NMR (e.g., DMSO-d₆ shifting proton signals) or basis set limitations in DFT. Re-optimize calculations with implicit solvation models (e.g., PCM) .

- Experimental Replication : Re-measure spectra under controlled conditions (e.g., dry samples for IR) and compare with literature analogs (e.g., 5-methylfuran derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.